molecular formula C17H20BrNO2 B2909210 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326898-15-0

7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2909210
CAS RN: 1326898-15-0
M. Wt: 350.256
InChI Key: FAASUKGGFPPPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as 7-bromo-4-CEB, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzoxazepinone, which is a heterocyclic compound that is used in organic synthesis. 7-bromo-4-CEB has been used in a variety of applications, including drug development, medicinal chemistry, and biochemistry.

Scientific Research Applications

7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneB has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of a variety of organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneB has been used in the development of drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs.

Mechanism of Action

7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneB is believed to act as an agonist at certain G-protein-coupled receptors, which are involved in a variety of physiological processes. The exact mechanism of action is not fully understood, but it is believed that 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneB binds to the G-protein-coupled receptors and activates them, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and anti-cancer activities. In addition, it has been shown to have neuroprotective and analgesic activities. It has also been shown to have anti-oxidant and anti-microbial activities.

Advantages and Limitations for Lab Experiments

7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneB has several advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively easy to synthesize and can be used in a variety of different experiments. It is also relatively stable and can be stored for long periods of time. However, it is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, it may be toxic in large doses and should be handled with caution.

Future Directions

There are a variety of potential future directions for research on 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneB. One potential direction is to further investigate its mechanism of action and its effects on G-protein-coupled receptors. Another potential direction is to investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory, anticonvulsant, and anti-cancer drug. Additionally, further research could be conducted on its potential anti-oxidant and anti-microbial activities. Finally, further research could be conducted on its potential applications in the synthesis of polymers, dyes, and other materials.

Synthesis Methods

7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneB is synthesized through a three-step process. The first step is the reaction of 2-cyclohexen-1-one with bromoacetic acid to produce the intermediate compound 2-bromo-2-cyclohexen-1-one. The second step is the reaction of the intermediate compound with 4-chlorobenzaldehyde to produce the final product 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneB. The third step is the purification of the product through recrystallization.

properties

IUPAC Name

7-bromo-4-[2-(cyclohexen-1-yl)ethyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c18-15-6-7-16-14(10-15)11-19(17(20)12-21-16)9-8-13-4-2-1-3-5-13/h4,6-7,10H,1-3,5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAASUKGGFPPPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.